molecular formula C6H12F2N2O2 B1674698 L-Eflornithine CAS No. 66640-93-5

L-Eflornithine

Número de catálogo B1674698
Número CAS: 66640-93-5
Peso molecular: 182.17 g/mol
Clave InChI: VLCYCQAOQCDTCN-ZCFIWIBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Eflornithine, also known as DFMO, is a medication used to treat African trypanosomiasis (sleeping sickness) and excessive hair growth on the face in women . It is an ornithine decarboxylase inhibitor . It was developed in the 1970s and came into medical use in 1990 . It is on the World Health Organization’s List of Essential Medicines .


Synthesis Analysis

Eflornithine is a “suicide inhibitor,” irreversibly binding to ornithine decarboxylase (ODC) and preventing the natural substrate ornithine from accessing the active site .


Molecular Structure Analysis

The molecular formula of L-Eflornithine is C6H12F2N2O2 . The IUPAC name is (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid . The molecular weight is 182.17 g/mol .


Chemical Reactions Analysis

Eflornithine is an irreversible inhibitor of ornithine decarboxylase, an enzyme that catalyses the conversion of ornithine to putrescine .


Physical And Chemical Properties Analysis

L-Eflornithine has a molecular weight of 182.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 5 .

Aplicaciones Científicas De Investigación

Dermatology: Treatment of Hirsutism

Application Summary

L-Eflornithine is used in dermatology as a topical treatment for hirsutism, which is characterized by excessive hair growth in women .

Experimental Procedures

The application involves the topical administration of L-Eflornithine cream (usually 13.9%) to the affected areas of the skin. The cream is applied twice daily, at least eight hours apart, or as directed by a healthcare provider .

Results

Clinical studies have shown that L-Eflornithine cream can significantly reduce facial hair growth in women with hirsutism. The treatment led to improvement in hair growth scores and patient self-assessment scores within 8 weeks of starting treatment .

Oncology: Chemoprevention in Colorectal Cancer

Application Summary

L-Eflornithine has been studied for its potential use in chemoprevention for high-risk colorectal cancer patients .

Experimental Procedures

The method involves administering a combination therapy of L-Eflornithine with other drugs like sulindac or aspirin. Dosages and treatment regimens vary based on the specific clinical trial protocols .

Results

Meta-analyses of clinical trials indicate that L-Eflornithine combination therapy can lower the incidence of recurrent adenomas in patients with a history of advanced colorectal cancer .

Tropical Medicine: Treatment of Human African Trypanosomiasis

Application Summary

L-Eflornithine is a recommended treatment for late-stage gambiense human African trypanosomiasis, a neglected tropical disease .

Experimental Procedures

Treatment consists of repeated intravenous infusions of L-Eflornithine, often in combination with nifurtimox. The standard dosing regimen includes a 7-day course of intravenous L-Eflornithine infusions .

Results

Clinical studies have shown that L-Eflornithine is effective in treating late-stage gambiense human African trypanosomiasis, with improved survival rates compared to previous treatments .

Neuroscience: High-Risk Neuroblastoma Treatment

Application Summary

L-Eflornithine is used in neuroscience to reduce the risk of relapse in patients with high-risk neuroblastoma who have shown a response to prior therapy .

Experimental Procedures

The treatment involves oral administration of L-Eflornithine as a maintenance therapy, in combination with other modalities like anti-GD2 immunotherapy .

Results

Clinical trials have observed a significant reduction in the risk of relapse and death in patients treated with L-Eflornithine .

Biochemistry: Ornithine Decarboxylase Inhibition

Application Summary

In biochemistry, L-Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase, an enzyme involved in polyamine synthesis and associated with cell proliferation .

Experimental Procedures

The biochemical application of L-Eflornithine involves its use in research studies to understand the role of ornithine decarboxylase in various biological processes and diseases .

Results

Research has shown that inhibition of ornithine decarboxylase by L-Eflornithine can affect cell growth and has potential therapeutic implications in conditions like cancer .

Clinical Trials: Efficacy and Safety Evaluation

Application Summary

L-Eflornithine is frequently used in clinical trials to evaluate its efficacy and safety in treating various conditions, including cancer .

Experimental Procedures

Clinical trials involving L-Eflornithine typically follow rigorous protocols, including dose-escalation studies, randomized controlled trials, and long-term follow-up for assessing treatment outcomes .

Results

Ongoing and completed clinical trials have provided valuable data on the safety profile and therapeutic potential of L-Eflornithine in different medical applications .

This analysis provides a detailed overview of the diverse applications of L-Eflornithine across various scientific fields, highlighting its significance in both clinical and research settings.

Pharmaceutical Technology: Drug Delivery Systems

Application Summary

L-Eflornithine is being explored for use in advanced drug delivery systems, such as electrospun nanofibers, which could be used as a face mask for hirsutism treatment .

Experimental Procedures

The development of L-Eflornithine hydrochloride-loaded electrospun nanofibers involves combining polyvinyl pyrrolidone (PVP) with hyaluronic acid to create a fibrous mat that can release the drug with maximum skin penetration .

Results

The EFH-loaded fibers showed an initial burst release of 80% in the first 5 minutes, followed by a complete release after 360 minutes, demonstrating the potential for rapid and effective drug delivery .

Chemoprevention: Colorectal and Skin Carcinogenesis

Application Summary

L-Eflornithine has shown promise in chemoprevention, particularly in lowering polyamine levels in colorectal mucosa and has strong preclinical evidence for application in colorectal and skin carcinogenesis .

Experimental Procedures

This involves the administration of L-Eflornithine, potentially in combination with other chemopreventive agents, to at-risk patient populations.

Results

Studies suggest that L-Eflornithine can aid in chemoprevention by altering polyamine metabolism, which is crucial in cell proliferation and cancer development .

Research Tool: Biochemical Studies

Application Summary

L-Eflornithine serves as a valuable research tool in biochemical studies to investigate the role of ornithine decarboxylase in various biological processes and diseases .

Experimental Procedures

It is used in laboratory settings to inhibit ornithine decarboxylase in cell cultures or animal models to study the enzyme’s role in cell growth and differentiation.

Results

Such research has provided insights into the potential therapeutic implications of L-Eflornithine in conditions like cancer, where ornithine decarboxylase is often upregulated .

Clinical Research: Combination Therapies

Application Summary

L-Eflornithine is being studied in combination with other drugs, such as melarsoprol and nifurtimox, for enhanced efficacy in treating diseases like human African trypanosomiasis .

Experimental Procedures

Clinical research involves administering L-Eflornithine in conjunction with these drugs, following specific protocols designed to maximize therapeutic outcomes.

Results

Studies have found that such combination therapies can be more effective and safer than single-drug treatments, offering improved patient outcomes .

Personal Care Products: Cosmetic Applications

Application Summary

Beyond medical uses, L-Eflornithine is also an active ingredient in cosmetic products, such as creams designed to slow down facial hair growth in women .

Experimental Procedures

The compound is formulated into topical creams that are applied to the skin to inhibit hair growth over time.

Results

These products have been clinically tested and shown to be effective in reducing unwanted facial hair growth, improving the quality of life for users .

Safety And Hazards

Eflornithine should be used with caution. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

There is ongoing research into the use of Eflornithine for other conditions like facial hirsutism and cancer, especially when ornithine decarboxylase is highly upregulated in tumor cells . There is also interest in targeting ornithine carboxylase as a potential cancer treatment . Furthermore, research is being conducted on the oral and brain uptake mechanisms of D- and L-eflornithine .

Propiedades

IUPAC Name

(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCYCQAOQCDTCN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@](C(F)F)(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880061
Record name L-Eflornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Eflornithine

CAS RN

66640-93-5
Record name L-Eflornithine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Eflornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFLORNITHINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C780YUS9YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Under nitrogen a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of 143.1 ml of diisopropylamine in 1.5 liters of tetrahydrofuran at -78° C. after which 261 g (0.81 mole) of ornithine dibenzaldimine methyl ester in 1.5 liters of tetrahydrofuran is added. Upon completion of the addition the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 1) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone. The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in about 150 ml hot water and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate separate 71 g (37%), m.p. 183° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
143.1 mL
Type
reactant
Reaction Step One
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under nitrogen, a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of diisopropylamine (143.1 ml) in tetrahydrofuran (1.5 l) at -78° C. after which dibenzylidene ornithine methyl ester (261 g, 0.81 mole) in tetrahydrofuran (1.5 l) is added. Upon completion of the addition, the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 l) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l). The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in hot water (about 150 ml) and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate separate (71 g): m.p. 183° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
143.1 mL
Type
reactant
Reaction Step One
Name
dibenzylidene ornithine methyl ester
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Eflornithine
Reactant of Route 2
L-Eflornithine
Reactant of Route 3
L-Eflornithine
Reactant of Route 4
L-Eflornithine
Reactant of Route 5
L-Eflornithine
Reactant of Route 6
L-Eflornithine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.